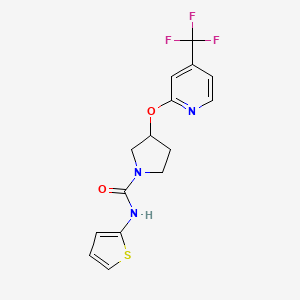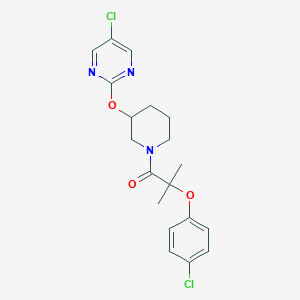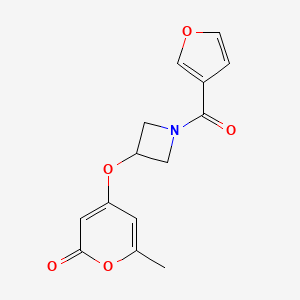![molecular formula C16H13ClN2O3S2 B2493682 N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide CAS No. 941966-38-7](/img/structure/B2493682.png)
N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide belongs to a class of compounds known for their diverse chemical and biological properties. Research into such compounds is driven by their potential applications in various fields of chemistry and pharmacology, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of related benzo[d]thiazol derivatives typically involves reactions between benzo[d]thiazol-amine and appropriate sulfonyl chlorides or other reactive intermediates to yield high-purity products. These processes are characterized by their efficiency and the high yield of the desired compounds (Manolov, Ivanov, & Bojilov, 2021).
Molecular Structure Analysis
Molecular structure analyses, often conducted through X-ray crystallography and spectroscopic methods (NMR, IR, UV, Mass spectrometry), reveal detailed insights into the compound's geometric and electronic structures. These analyses provide information on bond lengths, angles, and overall molecular conformation, crucial for understanding the compound's chemical reactivity and properties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their behavior in various chemical reactions, such as nucleophilic substitutions and cyclization reactions. These reactions often lead to the formation of new derivatives with potential biological activities. The chemical properties also include their reactivity towards different reagents, stability under various conditions, and potential as intermediates for further chemical transformations (Chen et al., 2010).
Physical Properties Analysis
The physical properties, including melting points, solubility in various solvents, and crystal structure, are essential for understanding the compound's suitability for specific applications. These properties are determined using a range of techniques, such as differential scanning calorimetry (DSC) and solubility tests, providing insights into the compound's behavior in different environments (Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards various chemical groups, and stability under different chemical conditions. These properties are crucial for the compound's use in chemical syntheses and potential applications in various industries. The analysis of these properties often involves computational chemistry methods, such as density functional theory (DFT), to predict reactivity and stability (Akram et al., 2019).
Aplicaciones Científicas De Investigación
Antitumor and Antiproliferative Activities
Compounds with structural similarities to N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide have demonstrated promising broad-spectrum antitumor activity against multiple tumor cell lines, indicating their potential as anticancer agents. For instance, certain indeno[1,2-c]pyrazolines substituted with benzenesulfonamide and sulfonylurea pharmacophores showed significant antitumor properties in vitro (Rostom, 2006). Similarly, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have displayed potent antiproliferative activities against various human cancer cell lines, highlighting the role of the thiazolidine moiety in enhancing anticancer efficacy (Chandrappa et al., 2008).
Antiviral Activities
Sulfonamide derivatives, including those featuring a thiadiazole ring, have shown some level of anti-tobacco mosaic virus activity, underscoring their potential in antiviral research (Chen et al., 2010).
Anticonvulsant Properties
Research into heterocyclic compounds containing a sulfonamide thiazole moiety has revealed anticonvulsant activities, with several compounds offering protection against convulsions induced in experimental models (Farag et al., 2012).
Potential Alzheimer's Disease Treatments
Derivatives synthesized for Alzheimer's disease treatment, such as those incorporating piperidinyl-oxadiazole and sulfanyl propanamide structures, have been evaluated for their inhibitory activity against the acetylcholinesterase enzyme, with some compounds exhibiting promising results (Rehman et al., 2018).
Antidiabetic Potential
Fluorinated pyrazoles and benzenesulfonylurea derivatives prepared as potential hypoglycemic agents have shown significant antidiabetic activity, indicating the therapeutic potential of these compounds in diabetes management (Faidallah et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-chlorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-15-14(9-12)18-10-23-15/h1-6,9-10H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYRHULUBGDQOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)
![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)
![2-Methyl-1-[(4-methylphenyl)methyl]indole-3-carbaldehyde](/img/structure/B2493603.png)
![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2493605.png)
![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)

![(1S,5S,7S)-7-Pyridin-3-yl-2lambda6-thia-3-azabicyclo[3.2.0]heptane 2,2-dioxide](/img/structure/B2493616.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)
![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)
![2a,3,4,5-tetrahydrobenz[cd]indol-2(1H)-one](/img/structure/B2493619.png)
